6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline
6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline
O-Methylcorypalline, also known as N-methylheliamine, belongs to the class of organic compounds known as tetrahydroisoquinolines. These are tetrahydrogenated isoquinoline derivatives. O-Methylcorypalline exists as a solid, slightly soluble (in water), and a very strong basic compound (based on its pKa). Within the cell, O-methylcorypalline is primarily located in the cytoplasm. Outside of the human body, O-methylcorypalline can be found in coffee and coffee products, sacred lotus, and tea. This makes O-methylcorypalline a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
16620-96-5
VCID:
VC21087047
InChI:
InChI=1S/C12H17NO2/c1-13-5-4-9-6-11(14-2)12(15-3)7-10(9)8-13/h6-7H,4-5,8H2,1-3H3
SMILES:
CN1CCC2=CC(=C(C=C2C1)OC)OC
Molecular Formula:
C12H17NO2
Molecular Weight:
207.27 g/mol
6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline
CAS No.: 16620-96-5
Cat. No.: VC21087047
Molecular Formula: C12H17NO2
Molecular Weight: 207.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | O-Methylcorypalline, also known as N-methylheliamine, belongs to the class of organic compounds known as tetrahydroisoquinolines. These are tetrahydrogenated isoquinoline derivatives. O-Methylcorypalline exists as a solid, slightly soluble (in water), and a very strong basic compound (based on its pKa). Within the cell, O-methylcorypalline is primarily located in the cytoplasm. Outside of the human body, O-methylcorypalline can be found in coffee and coffee products, sacred lotus, and tea. This makes O-methylcorypalline a potential biomarker for the consumption of these food products. |
|---|---|
| CAS No. | 16620-96-5 |
| Molecular Formula | C12H17NO2 |
| Molecular Weight | 207.27 g/mol |
| IUPAC Name | 6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline |
| Standard InChI | InChI=1S/C12H17NO2/c1-13-5-4-9-6-11(14-2)12(15-3)7-10(9)8-13/h6-7H,4-5,8H2,1-3H3 |
| Standard InChI Key | TXPPKWZEHFNZOE-UHFFFAOYSA-N |
| SMILES | CN1CCC2=CC(=C(C=C2C1)OC)OC |
| Canonical SMILES | CN1CCC2=CC(=C(C=C2C1)OC)OC |
| Melting Point | 82°C |
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